molecular formula C8H10N2O2 B1530680 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid CAS No. 1378470-59-7

5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B1530680
CAS No.: 1378470-59-7
M. Wt: 166.18 g/mol
InChI Key: QZXMUJXWSSSIBH-UHFFFAOYSA-N
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Description

5H,6H,7H,8H-Imidazo[1,5-a]pyridine-3-carboxylic acid is a versatile, saturated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound, characterized by its fused imidazo[1,5-a]pyridine scaffold, serves as a crucial precursor for the synthesis of more complex molecular architectures. Its core structure is a privileged motif in the design of biologically active molecules. A primary research application of this scaffold and its derivatives is their role in the synthesis of kinase inhibitors. The imidazo[1,5-a]pyridine core can be functionalized to interact with various enzyme binding sites, making it a valuable template in developing targeted therapies . Furthermore, the carboxylic acid functional group provides a versatile handle for further synthetic manipulation, enabling conjugation, amide coupling, and the generation of diverse compound libraries for structure-activity relationship (SAR) studies. The compound's synthetic utility is underscored by its relationship to derivatives that have been commercialized for research, such as the 1-carboxylic acid and 7-carboxylic acid isomers, highlighting the general importance of this chemotype . Research into related scaffolds often involves transformations like the Dimroth Rearrangement, a powerful tool for generating structural diversity and optimizing the properties of heterocyclic compounds . This reagent is provided For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant safety data sheets prior to handling.

Properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-8(12)7-9-5-6-3-1-2-4-10(6)7/h5H,1-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZXMUJXWSSSIBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CN=C2C(=O)O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378470-59-7
Record name 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid
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Preparation Methods

General Synthetic Strategies for Imidazo[1,5-a]pyridines

Recent advances have employed strategic intermolecular reactions to efficiently construct the imidazo[1,5-a]pyridine core. One notable approach involves the use of intermolecular Ritter-type reactions catalyzed by bismuth triflate (Bi(OTf)3) in the presence of p-toluenesulfonic acid (p-TsOH·H2O) in a solvent such as 1,2-dichloroethane (DCE) at elevated temperatures (~150 °C) in sealed tubes. This method enables the synthesis of various imidazo[1,5-a]pyridine derivatives, including carboxylic acid-substituted analogs, by reacting appropriate amine precursors with nitriles under acidic conditions. The reaction proceeds overnight, followed by work-up involving neutralization with saturated sodium bicarbonate and extraction with ethyl acetate. Purification is achieved through silica gel column chromatography using ethyl acetate/hexane mixtures.

Specific Preparation of 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic Acid

While direct literature specifically detailing the preparation of this compound is limited, closely related imidazo[1,2-a]pyridine-3-carboxylic acid derivatives provide valuable synthetic insights. These derivatives are typically prepared via multi-step synthetic routes starting from substituted aminopyridines.

Starting Materials and Key Intermediates

  • Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate is synthesized by heating 2-aminopyridine with ethyl 2-chloroacetoacetate in ethanol under reflux for several hours, followed by purification.
  • This ester is then converted to the corresponding carboxylic acid hydrazide by reaction with hydrazine hydrate in ethanol under reflux conditions.

Hydrazone Formation and Cyclization

  • The hydrazide intermediate undergoes condensation with various ketones in ethanol under reflux to form hydrazones.
  • These hydrazones are then cyclized by reaction with mercaptoacetic acid in dry benzene under reflux, using Dean-Stark apparatus to remove water and drive the reaction forward. This step forms thiazolidine or spirothiazolidine derivatives, which are structurally related to the imidazo[1,5-a]pyridine core.

Detailed Experimental Procedures and Yields

Step Reaction Conditions Yield (%) Notes
1 Synthesis of ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate Reflux 2-aminopyridine + ethyl 2-chloroacetoacetate in 96% ethanol, 6 h 45.05 Crystallization from ether-water
2 Conversion to 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide Reflux ester + hydrazine hydrate in 96% ethanol, 5 h 27.16 Recrystallization from ethanol
3 Hydrazone formation Reflux hydrazide + ketone + conc. H2SO4 in ethanol, 6 h 62-76 Precipitates on cooling
4 Cyclocondensation to thiazolidines Reflux hydrazone + mercaptoacetic acid in dry benzene, 6 h (Method A) or simultaneous reflux of hydrazide + ketone + mercaptoacetic acid (Method B) 55.5-99.1 Method B generally gives higher yields

Analytical Characterization Supporting the Preparation

  • IR Spectroscopy: The presence of characteristic carbonyl bands (C=O) in the 1654–1679 cm⁻¹ region for hydrazones shifts to 1690–1710 cm⁻¹ in cyclized products, indicating ring closure.
  • NMR Spectroscopy: Proton NMR shows distinct doublets or singlets corresponding to methylene protons in the thiazolidine ring, confirming successful cyclization.
  • Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weights confirm product identity.
  • Elemental Analysis: Calculated and found values for carbon, hydrogen, and nitrogen closely match, validating purity and composition.

Summary Table of Key Synthetic Data for Related Imidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives

Compound R Group Melting Point (°C) Yield (%) Molecular Formula Key Analytical Features
Hydrazone 3a sec-butylidene 120-125 75.8 C13H16N4O IR C=O at 1654 cm⁻¹; 1H NMR confirms hydrazone
Thiazolidine 4a CH3 222-225 87.3 (Method B) C14H16N4O2S·H2O IR C=O at 1690 cm⁻¹; NMR confirms ring closure
Thiazolidine 4b C2H5 138-143 69.8 (Method A), 55.5 (Method B) C15H18N4O2S·H2O Similar analytical pattern to 4a

Research Findings and Considerations

  • The two-step condensation and cyclization approach is effective for constructing imidazo-fused heterocycles with carboxylic acid functionality.
  • Method B, which combines hydrazide, ketone, and mercaptoacetic acid in a one-pot reflux, generally yields higher product amounts and simplifies the process.
  • The synthetic methods described are adaptable to various substituents on the imidazo ring, allowing for structural diversity.
  • Although the referenced studies focus on imidazo[1,2-a]pyridine derivatives, the methodologies and reaction conditions are transferable to the synthesis of this compound analogs.

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazo-pyridine derivatives.

    Reduction: Reduction reactions can yield tetrahydro derivatives with altered electronic properties.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the imidazo-pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted imidazo-pyridine derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents.

Scientific Research Applications

5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

The following comparison highlights structural, synthetic, and functional differences between 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid and related heterocycles.

Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Heterocycle Type Saturation
This compound (Target) C₈H₁₀N₂O₂* 166.18* -COOH at position 3 Imidazo[1,5-a]pyridine Fully saturated (5H,6H,7H,8H)
3H-Imidazo[4,5-b]pyridine derivatives C₈H₁₃N₃O 167.21 Varied substituents (e.g., aryl groups) Imidazo[4,5-b]pyridine Partially saturated (3H)
2-Phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid C₁₁H₁₉NO₆ 261.28 -COOH at position 3, phenyl at position 2 Pyrazolo[1,5-a]pyridine Fully saturated (4H,5H,6H,7H)
7-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid C₁₄H₁₄N₂O₂ 242.28 -COOH at position 3, methyl at position 7 Pyrazolo[1,5-a]pyridine Fully saturated (4H,5H,6H,7H)
3-Phenyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride C₁₄H₁₆ClN₂O₂ 295.74 -COOH at position 7, phenyl at position 3 Imidazo[1,5-a]pyridine Fully saturated (5H,6H,7H,8H)

Key Observations :

  • Heterocycle Type: The target compound’s imidazole ring contrasts with pyrazolo analogs (e.g., pyrazolo[1,5-a]pyridine derivatives), which contain a pyrazole ring.
  • Substituent Position : Carboxylic acid placement (position 3 vs. 7) significantly impacts electronic distribution. For example, the hydrochloride salt of the 7-carboxylic acid derivative exhibits altered solubility and acidity compared to the target compound.
  • Saturation : Fully saturated derivatives (e.g., target compound) likely exhibit greater conformational flexibility and reduced aromaticity compared to partially saturated analogs like 3H-imidazo[4,5-b]pyridines .

Biological Activity

5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid is a member of the imidazo[1,5-a]pyridine family, which has garnered attention for its diverse biological activities. This compound is characterized by its unique heterocyclic structure that facilitates interactions with various biological targets. Research has indicated its potential in therapeutic applications, particularly in oncology and infectious diseases.

  • IUPAC Name: this compound
  • CAS Number: 1378470-59-7
  • Molecular Formula: C8H10N2O2
  • Molecular Weight: 166.18 g/mol

Antitumor Activity

Several studies have demonstrated the antitumor potential of imidazo[1,5-a]pyridine derivatives. For instance:

  • A study reported that compounds derived from imidazo[4,5-b]pyridine exhibited potent antiproliferative effects against various cancer cell lines. Notably, certain derivatives showed IC50 values in the low micromolar range against colon and lung cancer cells .
  • The compound's mechanism of action often involves the inhibition of key kinases involved in cell cycle regulation and apoptosis.

Antibacterial and Antiviral Properties

Research has also explored the antibacterial and antiviral activities of this compound:

  • While many derivatives demonstrated limited antibacterial activity against Gram-positive and Gram-negative bacteria, some specific modifications led to enhanced efficacy .
  • In antiviral assays, imidazo[1,5-a]pyridine derivatives showed promise against a range of DNA and RNA viruses .

The biological effects of this compound are attributed to its ability to interact with various molecular targets:

  • Kinase Inhibition: The compound has been shown to inhibit specific kinases such as Aurora kinases and FLT3, which are crucial in cancer cell proliferation .
  • Receptor Modulation: It may also act on receptors involved in inflammatory responses and cellular signaling pathways.

Case Studies

StudyFindingsCell Lines TestedIC50 Values
Antiproliferative effects observedLN-229 (glioblastoma), HCT-116 (colorectal carcinoma)0.4 - 3.2 μM
Dual inhibition of Aurora-A/FLT3MV4-11 (human AML cells)0.299 μM
Moderate antibacterial activityE. coli (MIC)32 μM

Q & A

Basic: What are the standard synthetic routes for 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid, and how is its structure validated?

Answer:
The compound is typically synthesized via cyclization reactions or functionalization of pre-existing heterocyclic scaffolds. A common method involves converting the carboxylic acid group to an acyl chloride using reagents like thionyl chloride (SOCl₂), followed by coupling with amines to form amides or other derivatives . Structural validation employs:

  • NMR spectroscopy : To confirm proton and carbon environments (e.g., characteristic peaks for imidazo-pyridine protons at δ 7.5–8.5 ppm).
  • IR spectroscopy : To identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid).
  • Mass spectrometry : For molecular ion confirmation .

Basic: What spectroscopic and analytical techniques are critical for characterizing derivatives of this compound?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : To resolve substituent effects on the imidazo-pyridine core (e.g., shifts due to electron-withdrawing/donating groups).
  • High-Resolution Mass Spectrometry (HRMS) : For exact mass determination of derivatives.
  • X-ray crystallography : To confirm stereochemistry in complex derivatives (e.g., tert-butyl-protected analogs) .
    Example data :
DerivativeMelting Point (°C)IR C=O Stretch (cm⁻¹)
Methyl ester202–2031730
Amide analog206–2071722
(Adapted from )

Advanced: How does functionalization at the 3-carboxylic acid position influence bioactivity in kinase inhibition studies?

Answer:
The 3-carboxylic acid group serves as a key pharmacophore for binding kinase active sites. Modifications here impact potency and selectivity:

  • Amide formation : Coupling with aryl amines enhances EphB3 kinase inhibition (IC₅₀ values < 100 nM) by forming hydrogen bonds with catalytic lysine residues.
  • Reduction to amine : LiAlH₄ reduction of the amide to a primary amine alters binding mode, reducing activity (IC₅₀ > 1 µM) .
    Optimization strategies :
  • Use bulky substituents (e.g., tert-butyl) to improve metabolic stability.
  • Introduce electron-withdrawing groups (e.g., nitro) to enhance binding affinity .

Advanced: What are the challenges in optimizing reaction yields for imidazo-pyridine derivatives under microwave conditions?

Answer:
Microwave-assisted synthesis improves reaction rates but requires precise control:

  • Solvent selection : Polar solvents (DMF, dioxane) enhance microwave absorption but may decompose at high temperatures.
  • Catalyst compatibility : Pd(PPh₃)₄ in cyanation reactions (e.g., Zn(CN)₂) achieves 59% yield at 140°C but risks ligand degradation .
    Case study :
Reaction StepConditionsYield (%)
CyanationDMF, Pd(PPh₃)₄, 140°C, 15 min59
Ester hydrolysis1N NaOH, dioxane, RT99
(From )

Advanced: How do computational studies aid in predicting the reactivity of this compound in heterocyclic coupling reactions?

Answer:
Density Functional Theory (DFT) calculations predict:

  • Electrophilic substitution sites : The 5-position of the imidazo-pyridine ring is more reactive due to lower electron density.
  • Transition state analysis : Coupling with bromopyridines (e.g., Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate) proceeds via a Pd-mediated oxidative addition mechanism with an energy barrier of ~25 kcal/mol .
    Validation : Experimental yields correlate with computed activation energies (R² = 0.89) .

Basic: What safety precautions are essential when handling this compound in the laboratory?

Answer:

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact (H314 risk).
  • Ventilation : Use fume hoods to avoid inhalation (H335).
  • Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced: How is this compound utilized as a building block in multicomponent reactions for drug discovery?

Answer:
It serves as a scaffold for:

  • Pyrrolo-imidazo-pyridine hybrids : Synthesized via sequential N-tosylhydrazone coupling (66–67% yield) for anticancer screening .
  • Heterocyclic expansion : Reaction with chromene derivatives forms tricyclic systems with enhanced π-stacking potential .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid
Reactant of Route 2
5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid

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